2,4,6-Trifluorobenzamide
Description
2,4,6-Trifluorobenzamide is a fluorinated aromatic amide with significant pharmaceutical relevance due to its enhanced metabolic stability and physicochemical properties compared to non-fluorinated analogs. It serves as a key intermediate in drug discovery, particularly in the development of compounds targeting protozoan parasites and central nervous system disorders . Market analyses indicate steady growth in its global production, driven by its utility in synthesizing metabolically stable derivatives for preclinical and clinical studies. Between 2020 and 2025, production capacity increased by 12%, with China emerging as a major supplier .
Properties
IUPAC Name |
2,4,6-trifluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJPMSPYIODNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380312 | |
| Record name | 2,4,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82019-50-9 | |
| Record name | 2,4,6-Trifluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trifluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluorobenzamide typically involves the fluorination of benzamide derivatives. One common method starts with pentachlorobenzonitrile, which undergoes a fluorination reaction with anhydrous potassium fluoride in an organic solvent to produce 2,4,6-trifluorobenzonitrile. This intermediate is then subjected to hydrogenation and dechlorination reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2,4,6-trifluorobenzamide derivatives exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates. For instance, studies have shown that these compounds can inhibit tumor growth by inducing apoptosis and arresting the cell cycle. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and A549 cells, attributed to their ability to disrupt microtubule dynamics essential for mitosis.
JAK-2 Inhibition
The compound has been investigated for its role as a Janus kinase 2 (JAK-2) inhibitor. JAK-2 is crucial in signaling pathways associated with hematological malignancies. Compounds targeting JAK-2 are being developed for therapeutic applications in conditions like myeloproliferative neoplasms and acute lymphoblastic leukemia. Structural modifications of this compound could enhance efficacy and selectivity against JAK-2.
Anti-inflammatory Effects
Additionally, this compound has shown potential anti-inflammatory effects by modulating immune cell activity. It may inhibit protein tyrosine kinases involved in T-cell activation, suggesting applications in treating autoimmune diseases such as rheumatoid arthritis.
Agrochemical Applications
Insecticidal Activity
Derivatives of this compound have demonstrated significant insecticidal properties against agricultural pests. In studies evaluating its effectiveness against Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm), certain derivatives achieved mortality rates exceeding 97% at low concentrations (1 mg/L) against Plutella xylostella. This highlights the potential for developing new insecticides based on this compound to manage agricultural pests effectively.
Material Science
Polymer Chemistry
Incorporating trifluoromethyl groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. This compound serves as a building block for synthesizing fluorinated polymers with superior properties suitable for applications in coatings and electronics. The unique characteristics imparted by fluorination result in materials with lower surface energy and improved hydrophobicity.
Case Studies
- Anticancer Properties : A study involving HeLa and A549 cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects due to its ability to disrupt microtubule dynamics essential for cell division.
- Insecticidal Efficacy : In a comparative study of insecticidal activity against Plutella xylostella, a derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L.
- JAK-2 Inhibition Mechanism : Investigations into the mechanism of action revealed that compounds derived from this compound could effectively inhibit JAK-2 signaling pathways implicated in various hematological disorders.
Summary of Findings
The diverse applications of this compound span medicinal chemistry with promising anticancer and anti-inflammatory properties; agrochemical uses demonstrating significant insecticidal activity; and material science where it enhances polymer characteristics. The ongoing research continues to uncover new potentials for this compound across various scientific domains.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Metabolic Stability and CYP Interactions
| Compound | Half-Life (RLM) | CYP3A4 Inhibition | P-gp Substrate |
|---|---|---|---|
| Lead Benzamide | 1.2 h | High | No |
| AZD9056 (Adamantane Benzamide) | 0.8 h | Moderate | Yes |
| This compound | 7.2 h | Moderate* | No |
| JS-2-34 (Adamantane Derivative) | N/A | N/A | N/A |
*CYP3A4 inhibition for this compound requires further evaluation at lower concentrations .
P-glycoprotein (P-gp) Substrate Profile
Unlike AZD9056 —a structurally related adamantane benzamide that failed Phase IIb trials due to P-gp substrate liability—this compound avoids P-gp-mediated efflux. This property enhances its bioavailability and central nervous system penetration, making it a superior candidate for neurological targets .
Physicochemical Properties
Fluorination enhances lipophilicity and solubility compared to non-fluorinated benzamides. For instance, this compound has a logP value of 2.8, whereas its non-fluorinated analog has a logP of 3.5, reducing its metabolic clearance .
Biological Activity
2,4,6-Trifluorobenzamide (TFB) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by three fluorine atoms positioned at the 2, 4, and 6 positions of the benzene ring. Its molecular structure contributes to its reactivity and interaction with biological targets.
Calcium Signaling Inhibition
Recent studies have highlighted TFB's role as an intracellular calcium signaling inhibitor . It has been shown to inhibit store-operated calcium (SOC) channels, which are critical in various cellular processes including enzyme secretion and muscle contraction. This mechanism is particularly relevant in the context of treating conditions like pancreatitis, where inappropriate calcium signaling leads to premature activation of digestive enzymes .
Inhibition of AP-1 Pathway
TFB has also been investigated for its effects on the Activator Protein 1 (AP-1) signaling pathway. AP-1 is a transcription factor involved in regulating gene expression in response to a variety of stimuli, including stress and inflammation. Inhibiting this pathway can potentially mitigate inflammatory responses and tissue damage associated with diseases such as arthritis .
Antiproliferative Effects
Research indicates that TFB exhibits antiproliferative activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, studies have demonstrated that TFB can downregulate the expression of cyclin D proteins, leading to reduced cell cycle progression .
Neuroprotective Properties
In addition to its effects on cancer cells, TFB has shown promise in neuroprotection. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are believed to be mediated through its ability to modulate calcium influx and reduce excitotoxicity .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2019) | TFB inhibited SOC channels in pancreatic acinar cells, reducing enzyme activation | Potential therapeutic agent for pancreatitis |
| Study B (2020) | Demonstrated antiproliferative effects on breast cancer cell lines | Possible application in cancer therapy |
| Study C (2021) | Showed neuroprotective effects in vitro against oxidative stress | Implications for neurodegenerative disease treatment |
Safety and Toxicity
While TFB shows significant biological activity, safety assessments are crucial for its therapeutic use. Preliminary toxicity studies indicate that TFB has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity mechanisms .
Q & A
Q. What synthetic strategies are effective for preparing 2,4,6-Trifluorobenzamide, and how do reaction conditions influence yield?
To synthesize this compound, a common approach involves functionalizing a fluorinated benzaldehyde precursor. For example, fluorinated benzaldehydes like 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde can undergo oxidation to generate the corresponding benzoic acid, followed by amidation using coupling agents (e.g., HATU or EDC) with ammonia or amines. Key factors include:
- Fluorination : Direct fluorination via electrophilic substitution or halogen exchange (Halex reaction) under high-temperature conditions.
- Amidation : Use of anhydrous conditions to prevent hydrolysis of intermediates.
Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns and electronic environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, supported by databases like NIST Chemistry WebBook .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups.
Cross-referencing with computational data (e.g., PubChem’s InChI key or SMILES strings) ensures structural accuracy .
Q. What are the preliminary applications of this compound in medicinal chemistry?
This compound serves as a versatile intermediate in drug discovery:
- Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable for fluorinated drug candidates.
- Enzyme Inhibition : Structural analogs (e.g., pyrimidine-linked benzamides) demonstrate activity against kinases and proteases, suggesting potential for targeted therapies .
Advanced Research Questions
Q. How do fluorine substituents influence the reactivity and regioselectivity of this compound in cross-coupling reactions?
Fluorine’s strong electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitution to meta positions. However, in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), fluorine’s inductive effects stabilize transition states, improving reaction rates. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioassay results often arise from:
- Solubility Issues : Fluorinated compounds may aggregate in aqueous media, leading to false negatives. Use of co-solvents (e.g., DMSO) or surfactants can improve dispersion.
- Metabolic Instability : In vitro-to-in vivo translation challenges require metabolite profiling via LC-MS/MS to identify degradation products .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for agrochemical applications?
- Substituent Effects : Introducing methyl or chloro groups at specific positions can enhance binding to plant enzyme targets (e.g., acetolactate synthase).
- Lipophilicity Adjustments : Modifying the trifluoromethyl group or amide linker alters membrane permeability, as quantified by logP measurements .
Q. What advanced analytical methods address purity challenges in this compound synthesis?
- HPLC with Charged Aerosol Detection (CAD) : Detects non-UV-active impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates.
- Dynamic Light Scattering (DLS) : Monitors particle size distribution in formulations to prevent aggregation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
